![molecular formula C13H22N2O B14320515 2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- CAS No. 112483-19-9](/img/structure/B14320515.png)
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- is an organic compound that belongs to the class of pyrrolidinones. It is a derivative of 2-pyrrolidinone, which is a five-membered lactam. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- typically involves the reaction of 2-pyrrolidinone with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid catalysts and high-pressure reactors can also enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 2-pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone: The parent compound, known for its use as a solvent and intermediate in organic synthesis.
N-Methyl-2-pyrrolidinone (NMP): A derivative with similar solvent properties, widely used in the chemical industry.
2-Pyrrolidinone-5-carboxylic acid: Another derivative with applications in pharmaceuticals and cosmetics.
Uniqueness
2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
112483-19-9 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC名 |
1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H22N2O/c1-4-14(5-2)10-6-7-11-15-12(3)8-9-13(15)16/h12H,4-5,8-11H2,1-3H3 |
InChIキー |
JAQGGIPGDYWRJW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC#CCN1C(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)
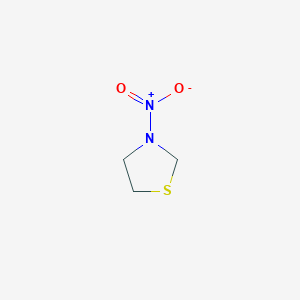
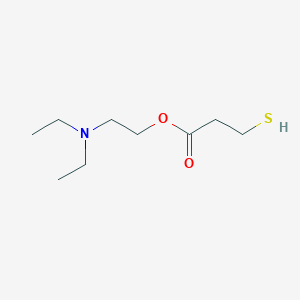
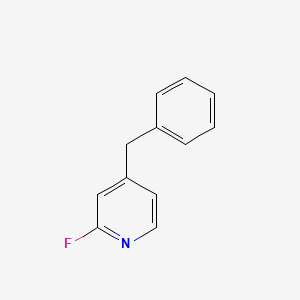
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
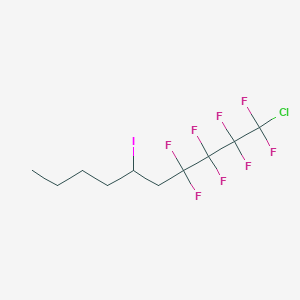
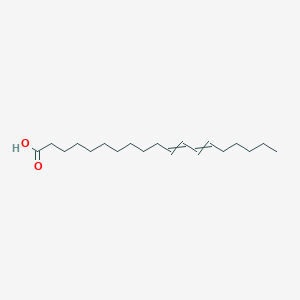
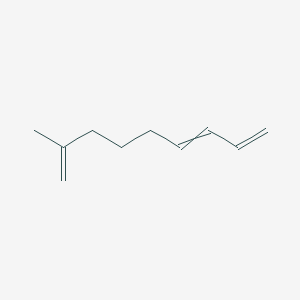
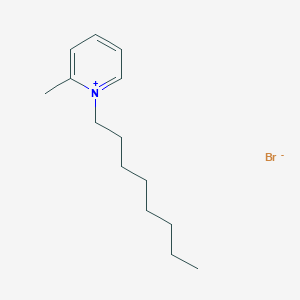
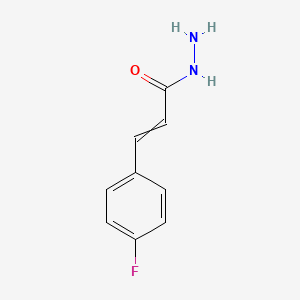
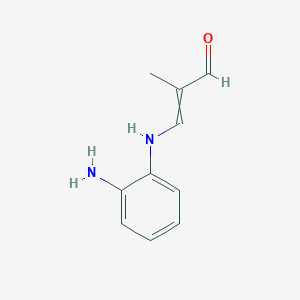
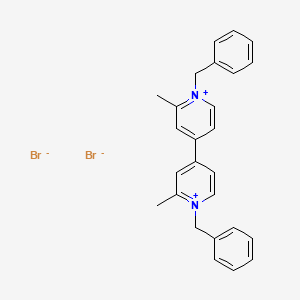
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
